molecular formula C8H18Cl2N2 B6188758 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride CAS No. 2639452-87-0

2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No. B6188758
CAS RN: 2639452-87-0
M. Wt: 213.1
InChI Key:
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Description

“2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride” is a complex organic compound . It is a derivative of the 2-azaspiro[3.3]heptane family .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptanes has been achieved via photochemical [2 + 2] cycloaddition . The process involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It belongs to the spiro[3.3]heptane family, which represents a unique class of spirocyclic compounds with two cyclobutane rings that project functional groups into non-coplanar space .


Chemical Reactions Analysis

The compound can conduct smooth, stable, and controllable decomposition reactions . It can initiate polymerization efficiently at low temperature and concentration .

Future Directions

The synthesis of diverse, sp3-rich spirocycles, an important class of molecules in drug discovery, has not been previously reported . Therefore, future research could focus on developing a general method for the preparation of diverse spiro[3.3]heptanes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves the reaction of 2,6-diaminopyridine with isobutyraldehyde followed by reduction and cyclization to form the desired compound.", "Starting Materials": [ "2,6-diaminopyridine", "isobutyraldehyde", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Mix 2,6-diaminopyridine and isobutyraldehyde in a solvent such as ethanol or methanol.", "Step 2: Add sodium borohydride to the mixture to reduce the aldehyde to the corresponding alcohol.", "Step 3: Acidify the reaction mixture with hydrochloric acid to protonate the amine groups.", "Step 4: Heat the mixture to promote cyclization and form the spiro compound.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 6: Convert the free base to the dihydrochloride salt by treatment with hydrochloric acid in water." ] }

CAS RN

2639452-87-0

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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